A Technical Guide to Tetrazine-PEG4-oxyamine hydrochloride: A Heterobifunctional Linker for Advanced Bioconjugation
A Technical Guide to Tetrazine-PEG4-oxyamine hydrochloride: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazine-PEG4-oxyamine hydrochloride is a highly versatile, heterobifunctional linker molecule at the forefront of bioconjugation and drug delivery systems.[1][2] It is a pivotal tool in the field of "click chemistry," specifically enabling the rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction.[3] This guide provides an in-depth overview of its chemical properties, core applications, and detailed experimental protocols for its use in labeling and modifying biomolecules. This molecule features two distinct reactive functionalities: a tetrazine moiety for exceptionally fast and specific reaction with a trans-cyclooctene (B1233481) (TCO), and an oxyamine hydrochloride group for forming a stable oxime bond with aldehydes or ketones.[3][4] The inclusion of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific binding.[2][3]
Core Properties of Tetrazine-PEG4-oxyamine hydrochloride
The physicochemical properties of Tetrazine-PEG4-oxyamine hydrochloride are summarized in the table below. These properties are crucial for designing and executing successful bioconjugation experiments.
| Property | Value | Source(s) |
| Chemical Formula | C22H34ClN7O7 | [4] |
| Molecular Weight | 544.01 g/mol | [4] |
| Purity | Typically >90% or >96% | [3][4] |
| Appearance | Red oil or solid | [3] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [3] |
| Storage Conditions | Store at -20°C, desiccated and protected from light | [3] |
The Chemistry of Bioorthogonal Ligation
The primary utility of Tetrazine-PEG4-oxyamine hydrochloride lies in its two distinct and orthogonal reactive handles, allowing for sequential or dual conjugations.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The core of its application is the iEDDA reaction, a [4+2] cycloaddition between the electron-deficient tetrazine ring and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (TCO) derivative.[5] This reaction is classified as "bioorthogonal" because it proceeds with remarkable speed and selectivity within complex biological milieu, such as cell lysates or even living organisms, without interfering with native biochemical processes.[3] A key advantage of this reaction is that it is catalyst-free, avoiding the cellular toxicity associated with copper-catalyzed click chemistry.[3] The reaction is irreversible and its only byproduct is nitrogen gas.[5]
Oxime Ligation
The oxyamine group (-ONH2) provides a second, independent conjugation pathway. It reacts with aldehydes or ketones to form a stable oxime bond.[6] This reaction is highly efficient and proceeds under mild acidic to neutral conditions (typically pH 4-6).[6][7] Aniline is often used as a catalyst to accelerate the reaction.[6] This dual functionality allows for the creation of complex bioconjugates, such as labeling a biomolecule with an imaging agent via the tetrazine and attaching a therapeutic payload through the oxyamine.
Key Applications
The unique properties of Tetrazine-PEG4-oxyamine hydrochloride make it a valuable reagent in numerous advanced applications:
-
Antibody-Drug Conjugates (ADCs): This molecule is used as a linker to attach potent cytotoxic drugs to antibodies.[1][2] The modularity of the dual-reaction system allows for precise control over the drug-to-antibody ratio (DAR).
-
Pre-targeted Imaging and Therapy: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a radiolabeled tetrazine, such as one derived from Tetrazine-PEG4-oxyamine, is injected. The rapid iEDDA reaction ensures that the radioactive payload is concentrated at the target, improving imaging contrast and therapeutic efficacy while minimizing off-target toxicity.[7][8]
-
Live Cell Imaging: The bioorthogonality of the tetrazine-TCO ligation makes it ideal for labeling and tracking biomolecules in living cells with minimal perturbation to cellular functions.
-
Functionalization of Nanoparticles: The linker can be used to attach targeting ligands, imaging agents, or therapeutic molecules to the surface of nanoparticles for targeted drug delivery and diagnostics.
Experimental Protocols
The following are representative protocols for the use of Tetrazine-PEG4-oxyamine hydrochloride. Optimization may be required for specific applications.
Protocol 1: Oxime Ligation of a Biomolecule
This protocol details the conjugation of the oxyamine group of the linker to an aldehyde- or ketone-containing biomolecule. This example is adapted from a procedure for labeling a radiotracer.[7]
Materials:
-
Aldehyde- or ketone-modified biomolecule
-
Tetrazine-PEG4-oxyamine hydrochloride
-
Anilinium acetate (B1210297) buffer (e.g., 1.2 M, pH 4.6)
-
Methanol
-
Water (HPLC-grade)
-
Reaction vials
-
Heating block or water bath
-
HPLC system for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the aldehyde- or ketone-modified biomolecule in an appropriate buffer.
-
Prepare a stock solution of Tetrazine-PEG4-oxyamine hydrochloride in water (e.g., 50 mM).
-
Prepare the anilinium acetate buffer.
-
-
Ligation Reaction:
-
In a reaction vial, combine the aldehyde- or ketone-modified biomolecule, a molar excess of the Tetrazine-PEG4-oxyamine hydrochloride solution, methanol, and the anilinium acetate buffer. A typical ratio might be 1:5 biomolecule to linker.[7]
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction at an elevated temperature (e.g., 75°C) for a specified time (e.g., 30 minutes).[7] The optimal temperature and time should be determined empirically.
-
-
Purification:
-
Following the incubation, the reaction mixture can be diluted with water.
-
The desired tetrazine-functionalized biomolecule is then purified from excess linker and byproducts using an appropriate method, such as semi-preparative HPLC.[7]
-
Protocol 2: iEDDA "Click" Reaction with a TCO-Modified Molecule
This protocol outlines the bioorthogonal reaction between a tetrazine-functionalized biomolecule (from Protocol 1) and a TCO-containing molecule. This is a general procedure adapted from protocols for similar tetrazine linkers.
Materials:
-
Tetrazine-functionalized biomolecule
-
TCO-containing molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography columns (e.g., desalting columns) or dialysis equipment for purification.
Procedure:
-
Reagent Preparation:
-
Prepare the tetrazine-functionalized biomolecule in the desired reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Dissolve the TCO-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
-
Click Reaction:
-
Add a slight molar excess (e.g., 1.5 to 5-fold) of the TCO-containing molecule to the solution of the tetrazine-functionalized biomolecule.
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction is often complete within this timeframe due to the rapid kinetics of the iEDDA ligation.
-
-
Purification:
-
If necessary, the final conjugate can be purified from any unreacted TCO-reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Visualizing the Workflow
The following diagrams illustrate the chemical reactions and a typical experimental workflow involving Tetrazine-PEG4-oxyamine hydrochloride.
Caption: Dual functionality of the linker in a two-step conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrazine-PEG4-amine HCl salt - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Tetrazine-PEG4-oxyamine.HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. PEG-oxyamine Archives - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a 99mTc-labeled tetrazine for pretargeted SPECT imaging using an alendronic acid-based bone targeting model - PMC [pmc.ncbi.nlm.nih.gov]
